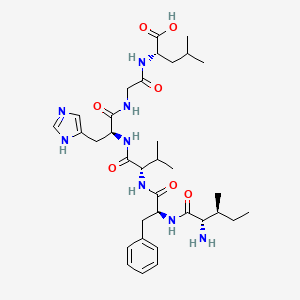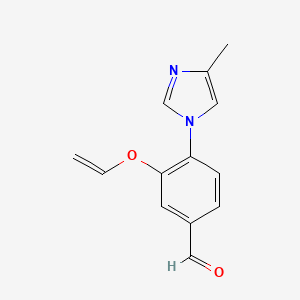
Benzaldehyde, 3-(ethenyloxy)-4-(4-methyl-1H-imidazol-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 3-(ethenyloxy)-4-(4-methyl-1H-imidazol-1-yl)-: is a synthetic organic compound that features a benzaldehyde core substituted with an ethenyloxy group and a 4-methyl-1H-imidazol-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
- The synthesis of this compound typically involves the reaction of benzaldehyde derivatives with appropriate reagents to introduce the ethenyloxy and imidazolyl groups.
- Common synthetic methods may include nucleophilic substitution reactions, where the benzaldehyde derivative reacts with an ethenyloxy-containing reagent under basic conditions.
- The introduction of the 4-methyl-1H-imidazol-1-yl group can be achieved through a condensation reaction with an imidazole derivative.
Industrial Production Methods:
- Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity.
- Catalysts and solvents may be used to enhance the efficiency of the reactions.
- Purification techniques such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the benzaldehyde moiety, leading to the formation of carboxylic acids.
Reduction: Reduction reactions could convert the benzaldehyde group to a primary alcohol.
Substitution: The ethenyloxy and imidazolyl groups may participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halides and bases.
Major Products:
- Oxidation products may include carboxylic acids.
- Reduction products may include primary alcohols.
- Substitution reactions can yield a variety of functionalized derivatives.
Scientific Research Applications
Chemistry:
- The compound can be used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology and Medicine:
- Potential applications in medicinal chemistry, such as the development of new pharmaceuticals targeting specific biological pathways.
Industry:
- Possible use in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
Molecular Targets and Pathways:
- The specific mechanism of action would depend on the context in which the compound is used. For example, in medicinal applications, it may interact with enzymes or receptors to exert its effects.
- The ethenyloxy and imidazolyl groups could play a role in binding to molecular targets, influencing the compound’s activity.
Comparison with Similar Compounds
Benzaldehyde derivatives: Compounds with similar benzaldehyde cores but different substituents.
Imidazole derivatives: Compounds featuring the imidazole ring, which may have different functional groups attached.
Uniqueness:
- The combination of the ethenyloxy and 4-methyl-1H-imidazol-1-yl groups in this compound may confer unique properties, such as specific binding affinities or reactivity profiles, distinguishing it from other similar compounds.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Properties
Molecular Formula |
C13H12N2O2 |
|---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
3-ethenoxy-4-(4-methylimidazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C13H12N2O2/c1-3-17-13-6-11(8-16)4-5-12(13)15-7-10(2)14-9-15/h3-9H,1H2,2H3 |
InChI Key |
NOZOLQQNLXLQFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)C=O)OC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


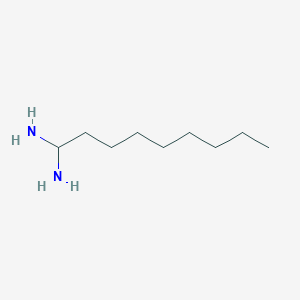
stannane](/img/structure/B12528426.png)
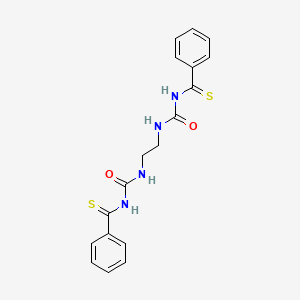
![N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-methoxybenzamide](/img/structure/B12528446.png)
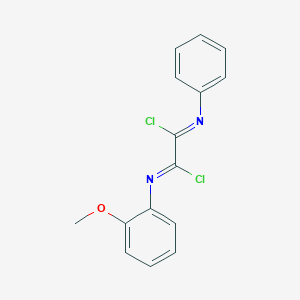
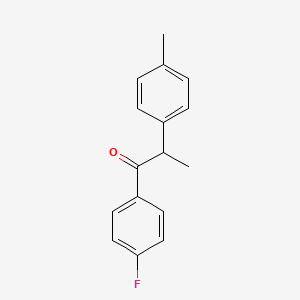

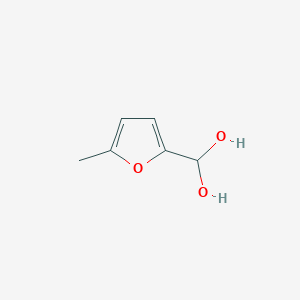

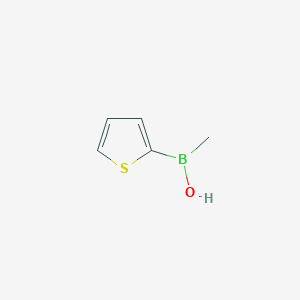
![2-Butanol, 1-[(3-ethyl-3-oxetanyl)methoxy]-](/img/structure/B12528482.png)
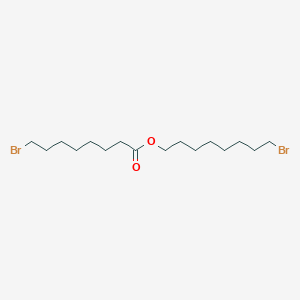
![2-{4-[Di(naphthalen-1-yl)phosphoryl]phenyl}-1,10-phenanthroline](/img/structure/B12528492.png)
